Product packaging for Ingramycin(Cat. No.:)

Ingramycin

Cat. No.: B12433834
M. Wt: 308.4 g/mol
InChI Key: BYWWNDLILWPPJP-ILEWXUCFSA-N
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Description

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H28O4 B12433834 Ingramycin

Properties

Molecular Formula

C18H28O4

Molecular Weight

308.4 g/mol

IUPAC Name

(5R)-5-hydroxy-8-methoxy-5,9,13,14-tetramethyl-1-oxacyclotetradeca-3,6,9-trien-2-one

InChI

InChI=1S/C18H28O4/c1-13-7-6-8-14(2)16(21-5)9-11-18(4,20)12-10-17(19)22-15(13)3/h8-13,15-16,20H,6-7H2,1-5H3/t13?,15?,16?,18-/m1/s1

InChI Key

BYWWNDLILWPPJP-ILEWXUCFSA-N

Isomeric SMILES

CC1CCC=C(C(C=C[C@@](C=CC(=O)OC1C)(C)O)OC)C

Canonical SMILES

CC1CCC=C(C(C=CC(C=CC(=O)OC1C)(C)O)OC)C

Origin of Product

United States

Structural Elucidation and Absolute Stereochemical Assignment

Methodologies for Initial Structural Determination

Initial structural determination of Ingramycin (albocycline) relied on various analytical techniques available at the time of its discovery. Early studies involved isolation, purification, and characterization of the compound from Streptomyces cultures jst.go.jpjst.go.jp. While the precise sequence of initial methods isn't detailed in the provided snippets, it's common for natural product structure elucidation to begin with techniques such as elemental analysis, UV-Vis spectroscopy, and infrared (IR) spectroscopy to gain preliminary information about the molecular formula and functional groups present.

Advanced Spectroscopic Techniques in Structure Elucidation

Advanced spectroscopic techniques played a crucial role in piecing together the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (e.g., 1H NMR, 13C NMR, COSY, HSQC, HMBC, NOESY)

NMR spectroscopy has been extensively used in the structural elucidation of this compound mdpi.comnih.govresearchgate.netnsf.gov. Comprehensive NMR experiments, including 1H NMR, 13C NMR, 1H-1H COSY, gHSQC, and gHMBC, have been employed to determine the connectivity of atoms within the molecule mdpi.comnih.govresearchgate.net. These experiments provide detailed information about the proton and carbon environments and their correlations, which are essential for constructing the molecular skeleton mdpi.comnih.govresearchgate.net. The spectroscopic data obtained from NMR experiments are reported to be in line with previously published data mdpi.comnih.gov.

An example of reported NMR data for albocycline (B1666812) in CDCl3 includes specific chemical shifts (δ in ppm) and coupling constants (JHH in Hz) for both 1H and 13C nuclei, along with Heteronuclear Multiple Bond Connectivity (gHMBC) correlations mdpi.comnih.govresearchgate.net.

High-Resolution Mass Spectrometry (e.g., ESI-TOF-MS)

High-Resolution Mass Spectrometry (HRMS), such as ESI-TOF-MS, has been used to determine the molecular formula of this compound mdpi.comnih.govresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net. For instance, ESI-TOF-MS analysis of albocycline showed an ion peak at m/z 309.2207 [M + H]+ mdpi.comresearchgate.netresearchgate.net. Based on HR ESI-TOF-MS and NMR data, the molecular formula of this compound was determined to be C18H28O4 mdpi.comnih.govresearchgate.net.

X-ray Crystallographic Analysis for Definitive Structural Proof

X-ray crystallography has been a definitive method for establishing the exact structure of this compound mdpi.comnih.govnih.govjst.go.jpsigmaaldrich.comsigmaaldrich.com. The structure and absolute configuration of albocycline were determined by X-ray crystallographic analysis of a derived p-bromobenzoate jst.go.jpsigmaaldrich.comsigmaaldrich.com. This technique provides a three-dimensional view of the molecule, confirming the connectivity and spatial arrangement of atoms davuniversity.orgrcsb.orgslideshare.netpeakproteins.com. The correct structure and absolute stereochemistry were rigorously established in 1983 through X-ray crystallography nih.gov.

Chiroptical Methods (e.g., Optical Rotation)

Chiroptical methods, such as the measurement of optical rotation, are important for characterizing chiral compounds like this compound nih.govnsf.govsioc-journal.cnresearchgate.netlibretexts.orgsioc-journal.cn. Optical rotation data provides information about the compound's ability to rotate plane-polarized light, which is a property of chiral molecules libretexts.org. Spectral data, including optical rotation, have been reported to be in agreement with previously published data nih.govnsf.gov.

Establishment of Absolute Stereochemistry

The absolute stereochemistry of this compound was rigorously established through X-ray crystallography nih.gov. This technique allowed for the unambiguous determination of the spatial arrangement of substituents around the chiral centers davuniversity.orgrcsb.orgslideshare.netpeakproteins.com. The absolute configuration of albocycline has been determined to be 4R, 7S, 12S, 13R sigmaaldrich.comsigmaaldrich.com.

Data Table: Spectroscopic Data Highlights for this compound (Albocycline)

TechniqueData TypeKey Finding / ObservationCitation
High-Resolution MSESI-TOF-MS [M + H]+m/z 309.2207 mdpi.comresearchgate.netresearchgate.net
HRMS and NMR CombinedMolecular FormulaC18H28O4 mdpi.comnih.govresearchgate.net
NMR Spectroscopy1H, 13C, COSY, HSQC, HMBCIndicated a 14-membered macrolide structure, detailed connectivity mdpi.comnih.govresearchgate.net
X-ray CrystallographyStructure and Absolute ConfigurationConfirmed exact structure and established 4R, 7S, 12S, 13R stereochemistry mdpi.comnih.govjst.go.jpsigmaaldrich.comsigmaaldrich.com
Chiroptical MethodsOptical RotationSpectral data in agreement with reported values nih.govnsf.gov

Detailed Research Findings:

Research findings indicate that the structural elucidation of this compound was a multi-step process that evolved with the availability of more advanced analytical techniques. While initial studies provided foundational information, the application of comprehensive NMR experiments allowed for the detailed mapping of the molecular connectivity mdpi.comnih.govresearchgate.net. High-resolution mass spectrometry provided the precise molecular weight and elemental composition mdpi.comnih.govresearchgate.net. The definitive proof of structure and, critically, the assignment of absolute stereochemistry were achieved through X-ray crystallography, specifically on a derived p-bromobenzoate nih.govjst.go.jpsigmaaldrich.comsigmaaldrich.com. This crystallographic analysis in 1983 was pivotal in confirming the correct structure and stereochemistry nih.gov. Chiroptical data, such as optical rotation, further supported the characterization of the pure compound nih.govnsf.gov.

Chemical Synthesis and Methodological Advancements

Early Total Synthetic Approaches (e.g., Tanner and Somfai's Contributions)

The first total synthesis of Ingramycin was reported by Tanner and Somfai in 1987. nih.govnih.gov This pioneering work provided a route to the macrolide, albeit a lengthy one. Their enantioselective total synthesis of the 14-membered macrolide antibiotic involved a convergent approach wherein three chiral fragments were assembled. researchgate.netresearchgate.netresearchgate.netmolaid.com The chirality of one fragment, an allylic bromide, was derived from L-serine. researchgate.netresearchgate.netresearchgate.net Asymmetric centers in the other two fragments, which were sulfones, were introduced using the Sharpless enantioselective epoxidation technique. researchgate.netresearchgate.netresearchgate.net The synthesis required 40 total steps, with the longest linear sequence being 21 steps. nih.govnih.gov

Evolution of Convergent Synthetic Strategies

Stereoselective Construction of Key Chiral Centers (e.g., Chiral Tertiary Alcohols)

Precise control over stereochemistry is paramount in this compound synthesis due to its numerous stereogenic centers. The construction of chiral tertiary alcohols, a challenging structural motif present in this compound, has been a particular focus. sioc-journal.cnresearchgate.net Unlike conventional asymmetric synthesis or methods relying on chiral sources, some approaches have explored desymmetrization strategies to construct these centers. sioc-journal.cn Stereoselective methods for constructing chiral centers, including those in complex natural products, are an active area of research. nih.govnih.govorganic-chemistry.org

Macrocyclization Methodologies (e.g., Macrolactonization)

The formation of the 14-membered macrolactone ring is a critical step in the synthesis of this compound. Various macrocyclization methodologies have been explored to achieve this challenging ring closure efficiently and in good yield. researchgate.netjst.go.jpacs.org Macrolactonization, the formation of a large cyclic ester, is a common strategy employed. researchgate.netacs.org Tanner and Somfai's initial synthesis featured a highly efficient macrolactonization step, achieving an 82% yield for this transformation. researchgate.netmolaid.com Tin-mediated esterification has also been discussed as a method for internal macrocyclic esterification in macrolide synthesis, including this compound. acs.orgresearchgate.netlookchem.com

Desymmetrization Strategies in Asymmetric Synthesis

Desymmetrization, the transformation of a symmetric or prochiral molecule into a chiral one, has emerged as a powerful strategy in asymmetric synthesis. sioc-journal.cnua.es In the context of this compound synthesis, desymmetrization has been explored for the construction of the chiral tertiary alcohol moiety. sioc-journal.cnsioc-journal.cn This approach involves synthesizing a symmetric nonchiral precursor and then performing a selective reaction, such as lipase-catalyzed ester hydrolysis, to introduce chirality and create the challenging quaternary carbon stereocenter. sioc-journal.cnsioc-journal.cnfreekaoyan.com

Fragment Coupling and Assembly Techniques

Convergent syntheses rely heavily on efficient fragment coupling and assembly techniques to bring together the separately prepared chiral building blocks. researchgate.netjst.go.jpresearchgate.netresearchgate.net The Tanner and Somfai synthesis exemplified this by assembling three chiral fragments. researchgate.netresearchgate.netresearchgate.net Various coupling strategies are employed in organic synthesis to form carbon-carbon and carbon-heteroatom bonds, which are essential for assembling complex molecular architectures like this compound. rsc.orgchemrxiv.orggoogle.comprinceton.edu

Innovations in Protecting Group Chemistry and Reaction Optimization

Protecting groups are indispensable tools in multistep organic synthesis, temporarily blocking reactive functional groups to allow selective transformations elsewhere in the molecule. pressbooks.pubnih.govorganic-chemistry.org The synthesis of complex molecules like this compound necessitates the careful selection and implementation of protecting group strategies to navigate the presence of multiple functional groups. pressbooks.puborganic-chemistry.org Innovations in protecting group chemistry focus on developing groups that are easy to install and remove under mild conditions and are stable under various reaction conditions. pressbooks.pub Reaction optimization is also crucial to improve yields, reduce reaction times, and enhance the stereoselectivity of individual steps within the total synthesis.

Here is a table summarizing some key data points from the synthesis of this compound:

Synthesis ReportYearTotal StepsLongest Linear Sequence StepsKey Chiral Introduction Method(s)Macrocyclization Yield
Tanner and Somfai19874021L-serine, Sharpless enantioselective epoxidation researchgate.netresearchgate.netresearchgate.net82% researchgate.netmolaid.com
Later Synthesis nih.govnih.gov201714-N-sulfinyl metallodienamines nih.gov-

(Note: Data for the 2017 synthesis macrocyclization yield was not available in the provided snippets.)

Development of Semisynthetic Pathways and Analog Preparation

The exploration of this compound (albocycline) as a potential antibiotic has included significant efforts in developing semisynthetic pathways and preparing structural analogs to investigate structure-activity relationships (SAR) and potentially improve biological properties. While total syntheses of albocycline (B1666812) have been reported, semisynthetic approaches leverage the natural product obtained from fermentation of Streptomyces strains, such as S. maizeus, as a starting material for chemical modification. nih.govnih.govjst.go.jpmdpi.com

Semisynthesis and analog preparation have primarily focused on functionalizing specific sites on the 14-membered macrolactone core of albocycline. Key positions targeted for modification include the C2-C3 enone, the tertiary carbinol at C4, and the allylic C16 methyl group. nih.gov These modifications aim to understand how changes to different parts of the molecule impact its antibacterial activity, particularly against resistant bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.govmedchemexpress.com

Detailed research findings from the evaluation of these semisynthetic analogs using minimum inhibitory concentration (MIC) assays have provided insights into the structural requirements for activity. While many modifications resulted in a loss of antibacterial potency, certain alterations demonstrated promising results. nih.gov For instance, cineromycin B, an O-desmethyl congener of albocycline, which is also isolated during the culturing of S. maizeus, showed activity. nih.gov A C4 benzoate (B1203000) derivative of albocycline was found to be particularly effective, exhibiting twice the potency of the parent compound against MRSA in one study. nih.gov

Functionalization at the tertiary C4 carbinol position presented synthetic challenges due to steric hindrance, often requiring heating for acylation reactions. nih.gov Modifications at the allylic C16 methyl group have also been explored, drawing inspiration from similar functionalization strategies applied to other macrolide antibiotics like erythromycin (B1671065), such as the use of N-bromosuccinimide (NBS) in the presence of peroxides. nih.gov

Efforts have also been directed towards the synthesis of specific segments of the this compound molecule, such as the right segment which contains a challenging chiral tertiary alcohol motif. Synthetic strategies, including desymmetrization approaches catalyzed by lipases, have been developed to construct this complex part of the molecule. sioc-journal.cnsioc-journal.cnsioc-journal.cnoriprobe.com

Biomodification studies have also been conducted, although not always resulting in active compounds. For example, biomodification of albocycline by Streptomyces venezuelae yielded 2,3-dihydroalbocycline, which was found to be antimicrobially inactive. mdpi.com

The following table summarizes representative data on the antibacterial activity (MIC values) of albocycline and some of its semisynthetic analogs against relevant bacterial strains.

CompoundModification SiteActivity vs. S. aureus (UAMS-1) (MIC, μg/mL)Activity vs. MRSA (USA-300) (MIC, μg/mL)
Albocycline (this compound)-0.5-1.0 nih.gov0.5-1.0 nih.gov
Cineromycin BO-desmethylActive nih.govActive nih.gov
C4 Benzoate DerivativeC4 tertiary alcoholNot specified nih.govTwice as potent as ALB nih.gov
2,3-DihydroalbocyclineC2-C3 enoneInactive mdpi.comInactive mdpi.com

These studies on semisynthesis and analog preparation, coupled with SAR analysis, continue to be valuable for understanding the structural features critical for this compound's activity and for guiding the design of potentially more potent or effective antibacterial agents. nih.govdrugdesign.org

Biosynthetic Pathways and Producing Organisms

Isolation and Characterization of Ingramycin-Producing Microorganisms

This compound is produced by several Streptomyces strains. Notable producers include Streptomyces maizeus and Streptomyces sp. OR6. nih.govnih.govdsmz.deresearchgate.net

Streptomyces maizeus : This bacterium is a known producer of this compound (albocycline). nih.govdsmz.de Strains like Streptomyces maizeus JCM 4931 (equivalent to NRRL 3508) have been documented for their ability to produce this compound. dsmz.de

Streptomyces sp. OR6 : This strain, isolated from the rhizosphere of olive trees, has also been identified as a producer of albocycline (B1666812) (this compound). nih.govresearchgate.netresearchgate.netresearchgate.net Research on Streptomyces sp. OR6 has focused on its antifungal activity, attributed to albocycline production, particularly against Verticillium dahliae. nih.govresearchgate.netresearchgate.net

The isolation and characterization of these Streptomyces strains involve standard microbiological techniques, including culturing on appropriate media and assessing their metabolic profiles for the production of secondary metabolites like this compound. nih.govresearchgate.net

Elucidation of Polyketide Biosynthesis: Mechanistic Studies

This compound is a macrolactone polyketide. medchemexpress.comnih.gov The biosynthesis of polyketides in Streptomyces is carried out by multi-functional enzyme systems called polyketide synthases (PKSs). bris.ac.uknih.gov Bacterial PKSs are typically classified into Type I, Type II, and Type III. bris.ac.uknih.govmdpi.com Type I PKSs are large, modular enzymes, while Type II PKSs are composed of discrete proteins that work iteratively. bris.ac.uknih.gov The biosynthesis of macrolide polyketides like this compound typically involves Type I PKSs. bris.ac.ukimperial.ac.uk

The core mechanism of polyketide biosynthesis involves the iterative condensation of acyl-CoA extender units (such as malonyl-CoA, methylmalonyl-CoA, or ethylmalonyl-CoA) onto a starter unit. bris.ac.uknih.govmdpi.com This process is similar to fatty acid synthesis but differs in that the β-keto groups are often not fully reduced after each condensation cycle, leading to structural diversity. bris.ac.ukimperial.ac.uk

While specific detailed mechanistic studies focused solely on this compound's polyketide backbone assembly were not extensively found in the provided context, the general principles of Type I modular polyketide synthesis in Streptomyces are applicable. This involves a series of enzymatic domains within the PKS modules, including acyltransferase (AT), ketosynthase (KS), acyl carrier protein (ACP), and modifying enzymes like ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER). bris.ac.uknih.gov The specific combination and activity of these domains dictate the structure of the growing polyketide chain.

Genetic Determinants and Enzymology of Biosynthesis

The genes responsible for the biosynthesis of polyketides are typically clustered together in the genome, forming biosynthetic gene clusters (BGCs). youtube.comsecondarymetabolites.orgfrontiersin.org These clusters encode the PKS enzymes and any accessory enzymes required for modifications, regulation, and transport of the final product. youtube.comsecondarymetabolites.orgnih.gov

While the specific gene cluster for this compound (albocycline) was not fully detailed in the provided snippets, the biosynthesis would involve a PKS gene cluster encoding the necessary modules and domains for assembling the 14-membered macrolactone ring. medchemexpress.comnih.govimperial.ac.uk Enzymes within this cluster would include:

Polyketide Synthases (PKSs): Catalyze the iterative condensation of acyl units. bris.ac.uknih.gov For a macrolactone like this compound, a Type I modular PKS system is expected. bris.ac.ukimperial.ac.uk

Loading Module: Selects and attaches the starter unit.

Extension Modules: Each module adds an extender unit and may contain KR, DH, and ER domains to modify the β-keto group.

Termination Module: Catalyzes the release and cyclization of the polyketide chain to form the macrolactone ring.

Tailoring Enzymes: Additional enzymes encoded within or near the BGC may perform further modifications such as hydroxylations, methylations, or glycosylations, although this compound is noted to lack a carbohydrate moiety. nih.govmdpi.com

Identifying and characterizing the this compound BGC would typically involve genome sequencing of producing strains like Streptomyces maizeus or Streptomyces sp. OR6, followed by bioinformatics analysis using tools designed to detect BGCs. youtube.comsecondarymetabolites.orgwu.ac.th Gene knockout studies and biochemical characterization of the encoded enzymes are then used to confirm their roles in the biosynthetic pathway. beilstein-journals.org

Biotransformational Studies for Structural Diversification

Biotransformation involves using biological systems, such as enzymes or whole cells, to modify existing compounds. sioc-journal.cn In the context of natural product biosynthesis, biotransformational studies can explore the ability of microorganisms or their enzymes to modify the structure of a produced compound, potentially leading to novel derivatives with altered properties. nih.gov

Research has indicated that albocycline (this compound) can undergo biotransformation. For example, Streptomyces venezuelae has been reported to biomodify albocycline, resulting in the production of 2,3-dihydroalbocycline through a reduction reaction. nih.gov This derivative was found to be antimicrobially inactive. nih.gov

These studies highlight the potential for using biotransformation to generate structural analogs of this compound. While the 2,3-dihydroalbocycline example resulted in an inactive compound, other biotransformational approaches, potentially involving different enzymes or microorganisms, could yield derivatives with improved or altered biological activities. nih.gov Such studies contribute to understanding the enzymatic capabilities of producing organisms and exploring avenues for generating structural diversity of natural products. nih.gov

Mechanistic Investigations of Biological Action

Molecular Targets and Pathway Inhibition in Prokaryotic Systems

Ingramycin has been shown to target key biosynthetic pathways in bacteria, contributing to its antibacterial activity.

Inhibition of Peptidoglycan Biosynthesis (e.g., MurA Enzyme) in Bacterial Cell Walls

Peptidoglycan is a crucial component of the bacterial cell wall, providing structural integrity. patsnap.comlibretexts.org Inhibition of its synthesis leads to weakened cell walls and ultimately cell lysis. patsnap.comlibretexts.org this compound has been reported to inhibit peptidoglycan biosynthesis in prokaryotic microorganisms. researchgate.netresearchgate.netnsf.gov

Studies have specifically investigated the interaction of this compound (albocycline) with MurA, an enzyme that catalyzes the first committed step in peptidoglycan biosynthesis: the addition of phosphoenolpyruvate (B93156) to UDP-N-acetylglucosamine. nih.govpatsnap.com This reaction forms enolpyruvyl-UDP-N-acetylglucosamine. nih.gov Inhibition of MurA prevents the formation of essential precursors needed for peptidoglycan assembly. patsnap.com

While initial studies hypothesized MurA as a likely target, experimental results have shown that albocycline (B1666812) weakly inhibited S. aureus MurA with an IC50 of 480 μM and did not inhibit E. coli MurA. researchgate.netnih.govresearchgate.net This suggests that while MurA might be a target, it may not be the primary one responsible for albocycline's potent antimicrobial activity, particularly against resistant S. aureus strains, where its activity was found to be superior to vancomycin. researchgate.netnih.govresearchgate.net Further research is indicated to definitively identify the major biological target in this pathway or other contributing factors. researchgate.netnih.govresearchgate.net

Interference with Nicotinate (B505614) Biosynthesis in Bacterial Metabolism

This compound has also been reported to inhibit nicotinate biosynthesis in bacteria, such as Bacillus subtilis. researchgate.netnih.govresearchgate.netdntb.gov.ua Nicotinate (nicotinic acid) is a precursor for the synthesis of Nicotinamide Adenine Dinucleotide (NAD), a coenzyme essential for numerous metabolic processes in cells. Interference with this pathway can disrupt bacterial metabolism and growth. frontiersin.org

Interactions with Bacterial Ribosomes and Protein Synthesis Inhibition

Macrolide antibiotics are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, interfering with processes like translocation and transpeptidation. medchemexpress.comnih.govsigmaaldrich.comgoogle.com this compound is a macrolide. researchgate.netmdpi.comnih.gov While some macrolides like erythromycin (B1671065) are well-established inhibitors of protein synthesis via ribosomal binding, direct experimental evidence specifically detailing this compound's interaction with bacterial ribosomes and its impact on protein synthesis was not prominently found in the provided search results, although the macrolide class is generally associated with this mechanism. medchemexpress.comnih.govsigmaaldrich.comresearchgate.net One source broadly mentions that macrolide antibiotics, including this compound, inhibit protein synthesis by a mechanism involving ribosome binding. google.comresearchgate.net

Effects on Eukaryotic Cellular Processes (e.g., Prolyl Endopeptidase Inhibition)

Beyond its effects on prokaryotes, this compound has also been shown to influence eukaryotic cellular processes. Notably, it has been reported to inhibit prolyl endopeptidases in eukaryotic cells. researchgate.netmdpi.comnih.govresearchgate.net Prolyl endopeptidases are enzymes involved in the cleavage of peptide bonds on the carboxyl side of proline residues in proteins and peptides, and they play roles in various physiological processes in eukaryotes.

Cellular and Subcellular Responses to this compound Exposure (e.g., Conidiospore Germination Suppression)

This compound exhibits antifungal activity and has been shown to suppress the germination of fungal conidiospores. researchgate.netmdpi.comnih.gov For instance, albocycline (this compound) was found to efficiently suppress the germination of Verticillium dahliae conidiospores. researchgate.netnih.gov Studies have determined the concentration required to inhibit the germination of V. dahliae conidiospores. nih.gov

FungusEffect on Conidiospore GerminationLC50 (µg/mL)Source
Verticillium dahliaeEfficiently suppressed10.57 researchgate.netnih.gov

The mechanism by which this compound inhibits conidiospore germination may involve interference with the biochemical activities and morphological changes necessary for this process. wur.nl

Computational Modeling and Simulation of Molecular Interactions (e.g., QM/REMD Studies)

Computational studies, including techniques like QM/REMD (Quantum Mechanics/Reference Interaction Site Model Molecular Dynamics) calculations and molecular docking, have been employed to investigate the molecular interactions of this compound, particularly concerning its potential targets like MurA. researchgate.netnih.govresearchgate.net

Computational modeling has suggested that albocycline exists in solution as two main conformations. researchgate.netnih.govresearchgate.net Computational docking studies using these conformations and simulated receptor structures have been used to predict preferential binding to enzymes like S. aureus MurA over E. coli MurA or S. aureus MurZ (a MurA homolog). researchgate.netnih.govresearchgate.net These computational approaches provide insights into the potential binding modes and affinities of this compound with its biological targets at an atomic level, aiding in the understanding of its mechanism of action. nih.gov

Structure Activity Relationship Sar Studies and Analog Design

Systematic Modification of Ingramycin Scaffold for Activity Profiling

Systematic modification of the this compound (albocycline) scaffold has been undertaken to explore the impact of structural changes on its biological activity profile wikipedia.org. Key sites targeted for functionalization have included the C2-C3 enone, the tertiary carbinol at C4, and the allylic C16 methyl group wikipedia.org.

Studies involving semi-synthetic analogs derived from albocycline (B1666812) have shown that modifications at these specific sites can lead to variations in antibacterial potency wikipedia.org. For instance, evaluation of these analogs in minimum inhibitory concentration (MIC) assays against S. aureus strains, including resistant ones, revealed differential activity wikipedia.org.

While many modifications resulted in a loss of activity, certain alterations proved promising wikipedia.org. The O-desmethyl congener of albocycline, cineromycin B, displayed biological activity, although it was found to be less potent than albocycline against certain S. aureus strains wikipedia.org. Specifically, cineromycin B was 4–8 fold less potent than albocycline against the UAMS-1 strain and two-fold less potent against the USA-300 strain wikipedia.org. Conversely, a C4 ester analog demonstrated enhanced potency, being twice as potent as albocycline against MRSA wikipedia.org. This finding suggests the C4 position is a valuable site for further exploration in the design of more potent analogs wikipedia.org.

These systematic modifications and subsequent activity profiling through MIC assays are crucial for understanding which parts of the this compound structure are essential for its antibacterial effect and which can be modified to potentially improve potency or spectrum wikipedia.org.

Identification of Key Pharmacophoric Moieties

The exploration of structure-activity relationships through the synthesis and evaluation of this compound analogs provides insights into the key pharmacophoric moieties responsible for its biological activity wikipedia.orgvrachi.namemdpi-res.com. Although a detailed pharmacophore model for this compound is not explicitly provided in the search results, the observed changes in activity upon modification of specific functional groups highlight their importance wikipedia.org.

The fact that modifications at the C2-C3 enone, C4 tertiary carbinol, and C16 allylic methyl group significantly impact activity indicates that these regions and their associated functional groups likely contribute to the binding or interaction with the bacterial target(s) wikipedia.org. For example, the increased potency of the C4 ester analog suggests that the nature of the substituent at this position plays a critical role in the interaction with the target wikipedia.org. Similarly, the reduced potency of the O-desmethyl congener (cineromycin B) compared to albocycline points to the significance of the methoxy (B1213986) group at C8 for optimal activity wikipedia.org.

SAR studies, in general, aim to determine the chemical groups responsible for evoking a target biological effect, allowing for modification of a bioactive compound's potency or effect by changing its chemical structure vrachi.namemdpi-res.com. For this compound, the systematic modifications performed serve this purpose, indirectly identifying regions and functional groups crucial for its antibacterial action wikipedia.org.

Correlation between Structural Features and Mechanistic Effects

Correlating the structural features of this compound and its analogs with their mechanistic effects is a key aspect of understanding its antibacterial action. This compound is known for its potent activity against S. aureus, including resistant strains wikipedia.org. However, its precise mechanism of action has been reported as elusive.

The SAR studies, particularly the observation that modifications at specific sites like C4 and C8 affect potency, suggest that these regions are involved in critical interactions with the bacterial target that lead to the antibacterial effect wikipedia.org. For example, if this compound inhibits an enzyme, the functional groups at these positions might be involved in substrate mimicry or binding to the enzyme's active site or an allosteric site. The difference in activity between albocycline and cineromycin B (O-desmethyl) highlights the importance of the methoxy group at C8, suggesting it contributes favorably to the interaction with the target wikipedia.org. Similarly, the enhanced activity of the C4 ester analog indicates that modifications at the tertiary carbinol can lead to improved binding or a more effective perturbation of the target's function wikipedia.org.

Advanced Research Perspectives and Future Directions

Chemoenzymatic Synthesis and Biosynthesis for Analog Generation

Generating diverse analogs of complex natural products like ingramycin is crucial for structure-activity relationship (SAR) studies and the development of improved drug candidates. nih.govisomerase.comnih.gov While total synthesis of this compound has been achieved, requiring multiple steps, a semi-synthetic approach starting from material obtained by culturing the producing organism, S. maizeus, offers a more accessible route for generating multi-milligram amounts for analog synthesis. nih.gov

Chemoenzymatic synthesis, which combines chemical and enzymatic transformations, presents a powerful strategy for the efficient generation of natural product analogs. nih.govbeilstein-journals.org This approach leverages the unique selectivity and catalytic power of enzymes from biosynthetic pathways. nih.gov For polyketide and non-ribosomal peptide natural products, such as macrolactones like this compound, enzymes like thioesterase (TE) domains play a significant role in late-stage macrocyclization and can be utilized in vitro with mimics of native substrates to construct libraries of analogs. beilstein-journals.org Modifying natural product biosynthesis pathways at the genetic level through strain engineering and synthetic biology techniques can also lead to the production of analogs directly through fermentation, enabling chemical alterations that might be difficult to achieve solely through semi-synthetic chemistry. isomerase.com Techniques like mutasynthesis, enzyme engineering, and pathway engineering can be employed to generate targeted libraries around a selected natural product scaffold. isomerase.com

Integration of Omics Data for Systems-Level Understanding of this compound Action

The advent of high-throughput 'omics' technologies (genomics, transcriptomics, proteomics, metabolomics) provides a wealth of data about biological systems. nih.govnih.gov Integrating these diverse datasets is crucial for gaining a systems-level understanding of how a compound like this compound affects a bacterial cell. nih.govomicscouts.comscilifelab.se

While specific studies on this compound using integrated omics data were not prominently featured in the search results, the general principles of omics integration are highly relevant. Analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolic profiles (metabolomics) in response to this compound treatment can reveal the cellular pathways and processes that are affected. nih.govnih.gov This can provide insights beyond the primary target, potentially identifying off-target effects or compensatory mechanisms employed by the bacteria. cambridgemedchemconsulting.com

Computational systems biology approaches, which integrate omics data with network analysis and modeling, are essential for interpreting complex biological information and understanding the interplay of various functional molecules within a cell. nih.govomicscouts.comscilifelab.seinstitut-curie.org These approaches can help in identifying key biological functions and pathways perturbed by this compound and potentially reveal biomarkers or novel targets. scilifelab.se The challenge lies in effectively integrating and visualizing these high-dimensional datasets to extract meaningful biological insights without being overwhelmed by complexity. nih.gov

Theoretical Chemistry and Machine Learning in Predicting this compound Bioactivity and Synthesis Routes

Theoretical chemistry and machine learning are becoming increasingly powerful tools in drug discovery and synthetic chemistry, offering the potential to predict molecular properties, bioactivity, and optimize synthesis routes. github.iobeilstein-journals.orgengineering.org.cnresearchgate.netrsc.orgchemrxiv.orgmjcce.org.mk

Computational methods, including molecular modeling and simulation, have already been applied in preliminary mechanistic studies of this compound (also referred to as albocycline) to predict its binding to bacterial targets like MurA, an enzyme involved in peptidoglycan biosynthesis. researchgate.net These studies suggest that computational docking can predict preferential binding to specific bacterial enzymes. researchgate.net

Machine learning techniques are being applied to various chemical tasks, including computer-aided synthesis planning (CASP) and the prediction of reaction outcomes and yields. github.iobeilstein-journals.orgengineering.org.cnresearchgate.netrsc.org While direct application to this compound synthesis was not found, the general advancements in using machine learning for retrosynthesis prediction and optimizing reaction conditions are relevant. beilstein-journals.orgengineering.org.cn Machine learning models can learn from large datasets of chemical reactions to suggest synthetic pathways and predict appropriate reaction conditions, potentially accelerating the development of efficient routes to this compound and its analogs. beilstein-journals.orgengineering.org.cnrsc.org

Furthermore, machine learning models, including those trained on chemical language representations and integrating drug-target interaction data, are being developed to predict bioactivity. cambridgemedchemconsulting.comchemrxiv.orgmjcce.org.mknih.gov These models can help in screening potential this compound analogs for desired activity and predicting potential off-target effects, streamlining the early stages of drug discovery. cambridgemedchemconsulting.comnih.gov Theoretical chemistry calculations can complement these efforts by providing insights into the electronic structure and reactivity of this compound and its interactions with biological systems. mjcce.org.mk

Q & A

What methodological approaches are recommended for assessing Ingramycin’s antibacterial efficacy in vitro?

Basic Research Question
To evaluate this compound’s antibacterial activity, utilize standardized assays such as broth microdilution following Clinical and Laboratory Standards Institute (CLSI) guidelines. Include positive controls (e.g., known antibiotics) and report minimum inhibitory concentrations (MICs) with appropriate statistical precision (e.g., triplicate measurements, mean ± SD) . For gram-negative pathogens, incorporate outer membrane permeabilizers to account for intrinsic resistance mechanisms.

How can researchers design experiments to investigate this compound’s efficacy against biofilm-forming pathogens?

Advanced Research Question
Employ the Calgary Biofilm Device or confocal microscopy to quantify biofilm biomass reduction. Combine this compound with synergistic agents (e.g., efflux pump inhibitors) and use flow-cell systems to simulate in vivo biofilm conditions. Include metrics like biofilm eradication concentration (BEC) and analyze data using non-linear regression models to assess dose-response relationships .

What analytical techniques ensure purity and structural validation of this compound in experimental samples?

Basic Research Question
Use high-performance liquid chromatography (HPLC) with UV/Vis detection (≥95% purity threshold) and liquid chromatography-mass spectrometry (LC-MS) for structural confirmation. Report retention times , mass-to-charge ratios (m/z), and compare against reference standards. For complex mixtures, employ nuclear magnetic resonance (NMR) spectroscopy to resolve stereochemical ambiguities .

How should researchers address contradictions in cytotoxicity profiles of this compound across cell lines?

Advanced Research Question
Conduct a systematic review of experimental conditions (e.g., cell viability assays, exposure durations, and metabolic activity indicators like ATP levels). Use meta-analysis to compare IC₅₀ values across studies, controlling for variables such as cell passage number and culture media composition . Validate findings via high-content screening with live-cell imaging to distinguish cytostatic vs. cytotoxic effects .

What protocols optimize this compound’s stability under physiological conditions for pharmacokinetic studies?

Basic Research Question
Perform accelerated stability testing under ICH guidelines (e.g., pH 1.2–7.4, 37°C). Quantify degradation products via HPLC-UV and analyze kinetics using Arrhenius equations . For in vivo applications, assess stability in simulated gastric fluid and plasma protein binding using equilibrium dialysis .

How can researchers evaluate this compound’s resistance potential using experimental evolution models?

Advanced Research Question
Subject bacterial strains to serial passaging with sub-MIC this compound concentrations over 30+ generations. Isolate colonies for whole-genome sequencing (WGS) to identify resistance mutations (e.g., efflux pump upregulation, target modification). Validate findings via competitive fitness assays and transcriptomic profiling to map resistance pathways .

What statistical frameworks are appropriate for analyzing this compound’s synergistic interactions with other antibiotics?

Advanced Research Question
Apply the Chou-Talalay combination index (CI) method to quantify synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1). Use isobolograms to visualize interactions and Bayesian hierarchical models to account for inter-experiment variability. Include fractional inhibitory concentration (FIC) indices for dose-dependent effects .

How should researchers validate this compound’s target engagement in bacterial cells?

Basic Research Question
Employ surface plasmon resonance (SPR) to measure binding affinity to putative targets (e.g., ribosomes). Use gene knockout strains to confirm target specificity and radiolabeled this compound for uptake studies. Complement with transcriptomic analysis (RNA-seq) to identify downstream pathway modulation .

What ethical considerations are critical for in vivo studies of this compound’s toxicity?

Advanced Research Question
Follow 3Rs principles (Replacement, Reduction, Refinement) for animal models. Design dose-ranging studies with humane endpoints (e.g., weight loss ≥20%). Include histopathological analysis of major organs and toxicokinetic profiling to correlate exposure with adverse effects. Adhere to IACUC protocols for sample size justification .

How can researchers reconcile discrepancies in this compound’s pharmacokinetic data across preclinical models?

Advanced Research Question
Apply physiologically based pharmacokinetic (PBPK) modeling to account for species-specific differences in metabolism and clearance. Validate using microsampling techniques (e.g., dried blood spots) to reduce animal use. Compare area under the curve (AUC) and half-life (t½) across models, adjusting for protein binding and tissue partitioning .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.